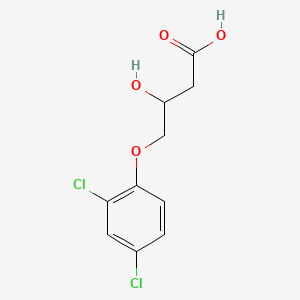
4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a hydroxybutyric acid moiety. This compound is known for its applications in agriculture as a selective herbicide, particularly effective against broadleaf weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then subjected to further reactions to introduce the hydroxybutyric acid moiety. The process involves:
Phenol and Chloroacetic Acid Reaction: Phenol reacts with chloroacetic acid in the presence of a base to form phenoxyacetic acid.
Chlorination: The phenoxyacetic acid is then chlorinated to introduce the dichloro groups.
Hydroxybutyric Acid Formation: The chlorinated product undergoes further reactions to introduce the hydroxybutyric acid moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dichloro groups can be reduced to form the corresponding phenol.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed.
Major Products:
Oxidation: Formation of 4-(2,4-Dichlorophenoxy)-3-oxobutyric acid.
Reduction: Formation of 4-(2-chlorophenoxy)-3-hydroxybutyric acid.
Substitution: Formation of various substituted phenoxybutyric acids
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and plant growth regulators .
Wirkmechanismus
The mechanism of action of 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound targets specific receptors in the plant cells, disrupting normal cellular functions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the hydroxybutyric acid moiety.
2,4-Dichlorophenoxybutyric acid (2,4-DB): Another herbicide with a butyric acid moiety but without the hydroxy group
Uniqueness: 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid is unique due to the presence of both the dichlorophenoxy and hydroxybutyric acid groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7407-74-1 |
|---|---|
Molekularformel |
C10H10Cl2O4 |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H10Cl2O4/c11-6-1-2-9(8(12)3-6)16-5-7(13)4-10(14)15/h1-3,7,13H,4-5H2,(H,14,15) |
InChI-Schlüssel |
DPVPFZPDEHLQLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





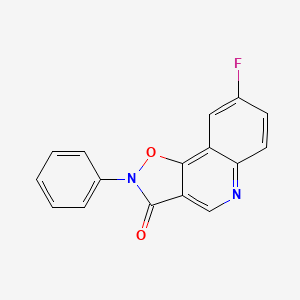

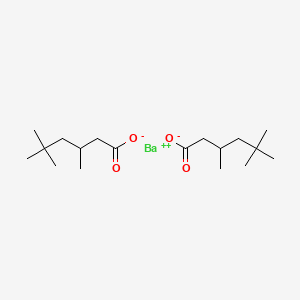
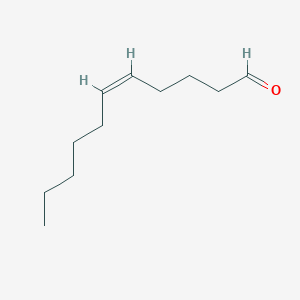
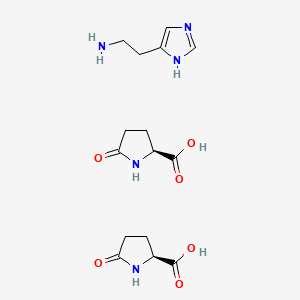

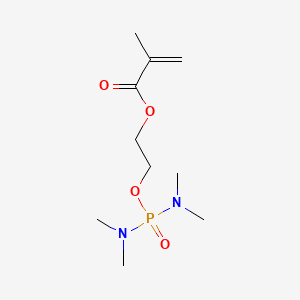
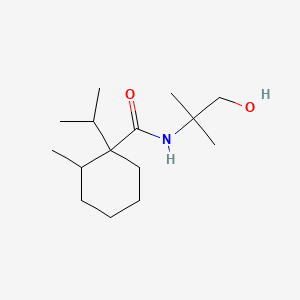

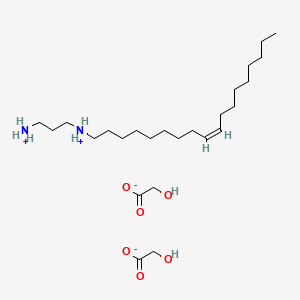
![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
